molecular formula C18H25Cl2NO5 B4039240 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4039240
M. Wt: 406.3 g/mol
InChI Key: MSAFJRQACFQSHA-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,5-dichlorophenol. This intermediate is then reacted with butyl bromide to form 4-(2,5-dichlorophenoxy)butane.

    Piperidine Ring Formation: The next step involves the reaction of 4-(2,5-dichlorophenoxy)butane with 3-methylpiperidine under basic conditions to form the desired piperidine derivative.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, resulting in 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity and specificity, while the oxalic acid moiety may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities.

    1-[4-(2,4-Dichlorophenoxy)butyl]piperidine: A closely related compound with a different substitution pattern on the phenoxy group.

Uniqueness

1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(2,5-dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-11-14(17)6-7-15(16)18;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAFJRQACFQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.